Enhanced Lipophilicity (LogP) for Improved Membrane Permeability and CNS Penetration Potential
1-(Butan-2-yl)cyclopropan-1-amine exhibits a predicted octanol-water partition coefficient (LogP) that is substantially higher than that of unsubstituted cyclopropylamine or shorter N-alkyl chain analogs, directly impacting its passive membrane permeability and potential blood-brain barrier penetration. The target compound's estimated LogP of 2.02 is approximately 20-fold greater on a linear scale than that of cyclopropylamine (LogP ~0.07) and over 4-fold greater than N-methylcyclopropanamine (LogP ~0.4) [1]. This increased lipophilicity, driven by the sec-butyl moiety, positions the compound favorably for central nervous system (CNS) drug discovery programs where adequate brain exposure is a prerequisite.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.02 (estimated, KOWWIN v1.67) |
| Comparator Or Baseline | Cyclopropylamine: 0.07 ; N-methylcyclopropanamine: 0.4 (XLogP3) [1] |
| Quantified Difference | 1.95 log units higher than cyclopropylamine; 1.62 log units higher than N-methylcyclopropanamine |
| Conditions | Predicted values using EPI Suite KOWWIN and XLogP3 computational methods |
Why This Matters
Higher LogP correlates with increased passive membrane permeability and is a key parameter in CNS multiparameter optimization (MPO) scoring; this differentiation supports selection of 1-(butan-2-yl)cyclopropan-1-amine for CNS-targeted lead optimization over more polar analogs.
- [1] PubChem. N-Methylcyclopropanamine. XLogP3-AA = 0.4. Accessed 2026. View Source
